molecular formula C14H13F3N2O3 B15146628 ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No.: B15146628
M. Wt: 314.26 g/mol
InChI Key: KCERKQZTSHQDOZ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

KCERKQZTSHQDOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC(F)(F)F)C

Origin of Product

United States

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